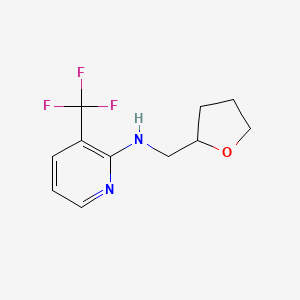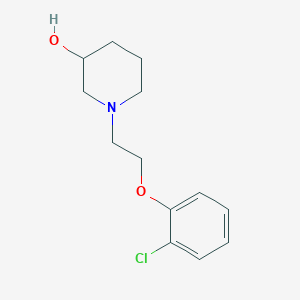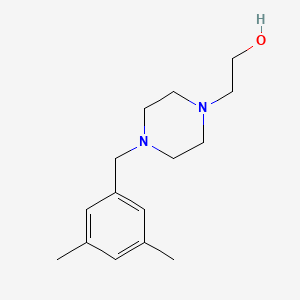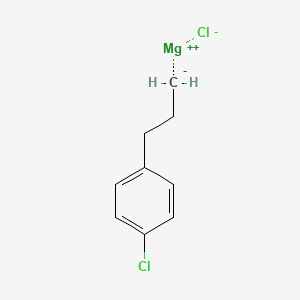
3-(4-Chlorophenyl)propylmagnesium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)propylmagnesium chloride, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent commonly used in organic synthesis. This compound is particularly valuable for forming carbon-carbon bonds, making it a crucial intermediate in the synthesis of various organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3-(4-Chlorophenyl)propylmagnesium chloride typically involves the reaction of 3-(4-chlorophenyl)propyl bromide with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the formation of the Grignard reagent.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with enhanced safety measures and automation to handle large quantities. The process involves:
Reactant Preparation: Ensuring the purity of 3-(4-chlorophenyl)propyl bromide and magnesium.
Reaction Setup: Using large reactors equipped with inert gas purging systems.
Reaction Monitoring: Continuously monitoring the reaction parameters such as temperature and pressure.
Product Isolation: Isolating the Grignard reagent and storing it under an inert atmosphere to maintain its reactivity.
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)propylmagnesium chloride undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous THF is typically used to maintain the reactivity of the Grignard reagent.
Temperature: Reactions are often carried out at low temperatures to control the reactivity.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Hydrocarbons: Result from coupling reactions with alkyl halides.
科学的研究の応用
3-(4-Chlorophenyl)propylmagnesium chloride is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
Chemistry: Synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Used in the preparation of biologically active compounds.
Medicine: Intermediate in the synthesis of drug molecules.
Industry: Production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 3-(4-Chlorophenyl)propylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic applications to form new carbon-carbon bonds.
類似化合物との比較
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent used for similar purposes.
Methylmagnesium Chloride: Used for nucleophilic addition reactions.
Ethylmagnesium Bromide: Commonly used in organic synthesis.
Uniqueness
3-(4-Chlorophenyl)propylmagnesium chloride is unique due to the presence of the 4-chlorophenyl group, which imparts specific reactivity and selectivity in synthetic applications. This makes it particularly useful for synthesizing compounds with similar structural motifs.
特性
分子式 |
C9H10Cl2Mg |
|---|---|
分子量 |
213.38 g/mol |
IUPAC名 |
magnesium;1-chloro-4-propylbenzene;chloride |
InChI |
InChI=1S/C9H10Cl.ClH.Mg/c1-2-3-8-4-6-9(10)7-5-8;;/h4-7H,1-3H2;1H;/q-1;;+2/p-1 |
InChIキー |
CUAULHVUXHQLNR-UHFFFAOYSA-M |
正規SMILES |
[CH2-]CCC1=CC=C(C=C1)Cl.[Mg+2].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Rel-1-cyclopropyl-8-fluoro-6-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid dihydrochloride](/img/structure/B14899376.png)


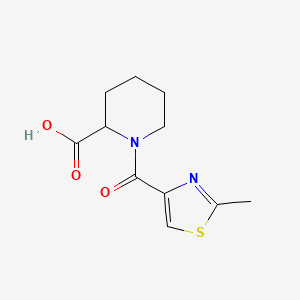
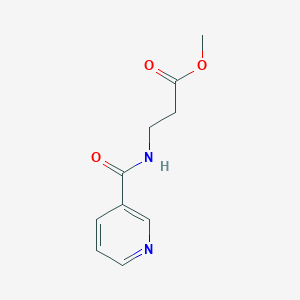
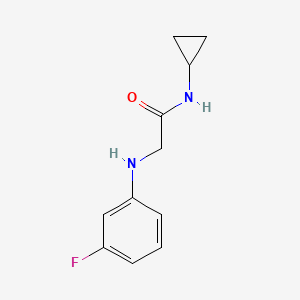
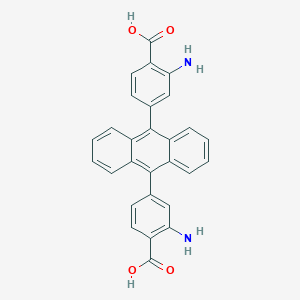
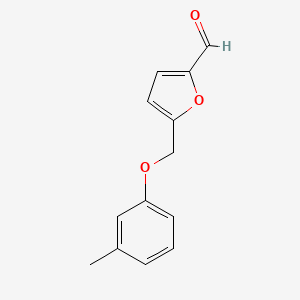
![2,2'-(2-Chloro-2'-fluoro-[1,1'-biphenyl]-3,3'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14899431.png)
